Trimethyl(5-phenoxypentoxy)silane
Description
Trimethyl(5-phenoxypentoxy)silane is an organosilicon compound characterized by a phenoxypentoxy group attached to a trimethylsilane moiety. Its molecular structure combines the hydrophobic properties of the silane group with the aromatic and ether functionalities of the phenoxypentoxy chain.
Properties
CAS No. |
16654-53-8 |
|---|---|
Molecular Formula |
C14H24O2Si |
Molecular Weight |
252.42 g/mol |
IUPAC Name |
trimethyl(5-phenoxypentoxy)silane |
InChI |
InChI=1S/C14H24O2Si/c1-17(2,3)16-13-9-5-8-12-15-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3 |
InChI Key |
OBSNIYNEMYNGGD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCOC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)OCCCCCOC1=CC=CC=C1 |
Synonyms |
5-[(Trimethylsilyl)oxy]pentyl(phenyl) ether |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Substituent Variations and Structural Analogues
The following table compares Trimethyl(5-phenoxypentoxy)silane with key analogues:
Key Observations:
- Substituent Effects: The 5-phenoxypentoxy chain in this compound likely enhances lipophilicity compared to Phenoxytrimethylsilane (C₉H₁₄OSi), making it more suitable for applications requiring solubility in non-polar matrices .
- Chromatographic Performance: The higher GCMS peak area (39.22%) of Trimethyl [4-(1,1,3,3-tetramethylbutyl)phenoxy]silane suggests superior volatility or derivatization efficiency compared to its analogues .
- Fluorinated Analogues : Ethoxy[tris(pentafluorophenyl)]silane (C₂₀H₅F₁₅OSi) exhibits distinct electronic properties due to fluorine's electron-withdrawing effects, enabling applications in catalysis or materials science where stability under harsh conditions is critical .
Reactivity and Stability
- Fluorinated vs. Non-Fluorinated: Fluorinated silanes (e.g., Ethoxy[tris(pentafluorophenyl)]silane) exhibit enhanced thermal and oxidative stability compared to non-fluorinated counterparts, but their synthesis is more complex due to fluorine's reactivity .
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